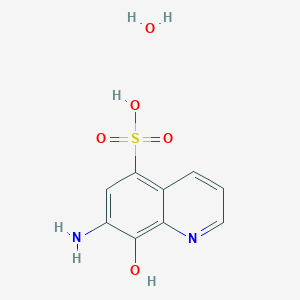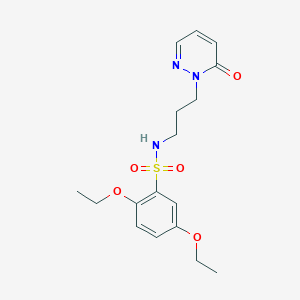
2,5-diethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-diethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is an organic compound characterized by its sulfonamide group and its pyridazinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common synthetic route involves the reaction of 2,5-diethoxybenzenesulfonyl chloride with 3-(6-oxopyridazin-1(6H)-yl)propylamine under suitable conditions to form 2,5-diethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide. The reaction typically takes place in a solvent like dichloromethane or toluene, and may require a catalyst or base to proceed efficiently.
Industrial Production Methods: Industrial production may involve optimized processes to maximize yield and purity. This could include the use of high-performance liquid chromatography (HPLC) for purification, and advanced techniques such as continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-diethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide undergoes various reactions including:
Oxidation: Potential formation of sulfoxide or sulfone derivatives.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution at the sulfonyl group.
Common Reagents and Conditions: Reagents like sodium borohydride for reduction, or hydrogen peroxide for oxidation, are commonly used. Conditions often involve ambient to slightly elevated temperatures, and inert atmospheres to prevent side reactions.
Major Products: Oxidation typically produces sulfoxides or sulfones, while substitution might yield derivatives with varied functional groups depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
In Chemistry: This compound’s unique structure makes it a candidate for creating new materials and catalysts in synthetic chemistry. Its reactivity offers pathways to novel sulfonamide derivatives with potential utility.
In Biology and Medicine: Research is exploring its use as a potential therapeutic agent, given its structural similarity to biologically active sulfonamides which are known for their antibacterial properties. Its interaction with biological targets such as enzymes could yield new drugs.
In Industry: Its potential as an intermediate in chemical manufacturing processes is under investigation, especially in producing complex molecules for pharmaceuticals or agrochemicals.
Mecanismo De Acción
The compound’s mechanism of action can involve binding to active sites on enzymes or receptors, inhibiting their activity. Its sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to interfere with bacterial folic acid synthesis, a common pathway targeted by sulfonamide antibiotics.
Comparación Con Compuestos Similares
Similar Compounds:
2,5-Dimethoxybenzenesulfonamide: Lacks the pyridazinone moiety.
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide: Similar backbone, without ethoxy groups.
2,5-Dichlorobenzenesulfonamide: Substitution of chlorine instead of ethoxy groups.
Highlighting Uniqueness: 2,5-diethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is unique due to its combined ethoxy and pyridazinone groups
There you have it
Propiedades
IUPAC Name |
2,5-diethoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-3-24-14-8-9-15(25-4-2)16(13-14)26(22,23)19-11-6-12-20-17(21)7-5-10-18-20/h5,7-10,13,19H,3-4,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAJUNYXJSZFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2734673.png)
![6-chloro-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2734676.png)
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2734677.png)
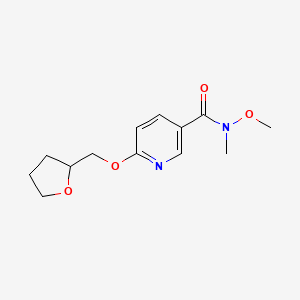
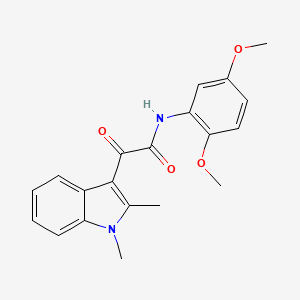
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2734681.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(methoxyamino)methylene]-4-nitrobenzenecarboxamide](/img/structure/B2734682.png)
![1-Acetamido-4-[(4-fluorosulfonyloxyphenyl)-methylsulfamoyl]benzene](/img/structure/B2734683.png)
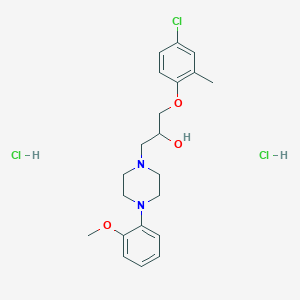
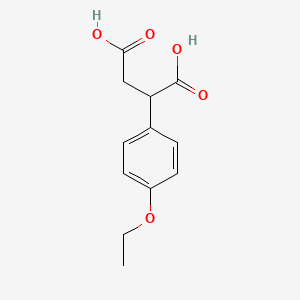
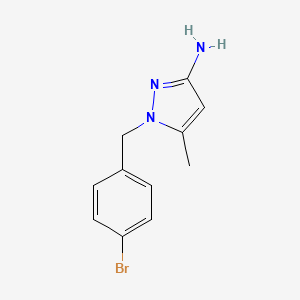
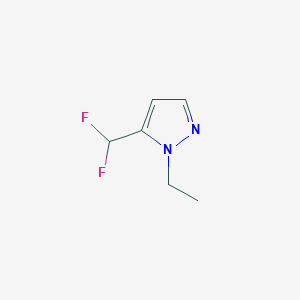
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2734694.png)
